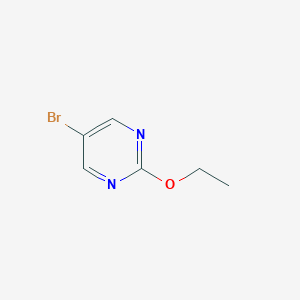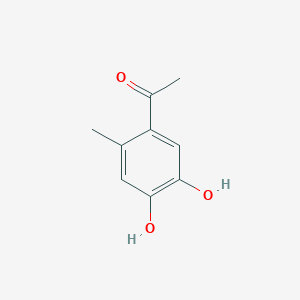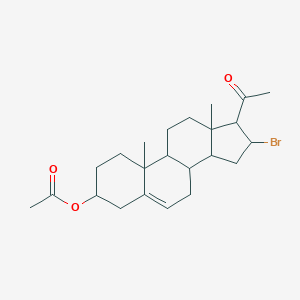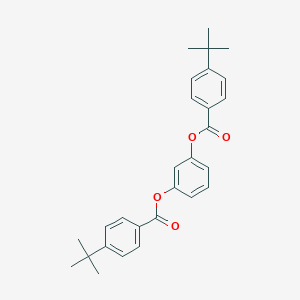
5-Bromo-2-ethoxypyrimidine
Übersicht
Beschreibung
5-Bromo-2-ethoxypyrimidine is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a ring structure composed of carbon and nitrogen atoms. This particular compound has been the subject of various studies due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of brominated pyrimidines, including 5-bromo-2-ethoxypyrimidine, has been explored through different methods. For instance, efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyrimidines have been developed, which are useful for the preparation of metal-complexing molecular rods . Another study describes the synthesis of 5-substituted pyrimidines, where the bromination of pyrimidine derivatives is achieved using elemental bromine . Additionally, a novel intermediate, 5-bromo-2-iodopyrimidine, has been synthesized and used in palladium-catalyzed cross-coupling reactions to create various substituted pyrimidine compounds .
Molecular Structure Analysis
The molecular structure of bromopyrimidines has been investigated using techniques such as X-ray crystallography. For example, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was studied, and the main product's structure was elucidated through X-ray analysis . Quantum chemical calculations have also been employed to understand the molecular structure and spectroscopic insights of related bromopyrimidine compounds .
Chemical Reactions Analysis
Bromopyrimidines are versatile intermediates in various chemical reactions. They can undergo palladium-catalyzed C-C coupling reactions to yield aryl substituted pyrimidines . Moreover, they can react with secondary amines to afford substituted aminopyrimidines . The reactivity of these compounds is influenced by the presence of bromine, which can act as a good leaving group in nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-2-ethoxypyrimidine and related compounds have been studied to understand their behavior in different chemical environments. For instance, the vibrational spectra of bromopyrimidines have been recorded and analyzed using FTIR and FT-Raman spectroscopy, providing insights into their molecular vibrations . The electronic properties, such as HOMO and LUMO energies, have been investigated using time-dependent DFT methods, indicating that charge transfer occurs within these molecules . Additionally, the synthesis and characterization of a mecarbinate derivative involving a bromopyrimidine moiety have been reported, contributing to the understanding of the compound's chemical properties .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
5-Bromo-2-ethoxypyrimidine derivatives have shown potential in antiviral research. Hocková et al. (2003) explored 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, a class including 5-bromo derivatives, for their antiviral properties. While these compounds exhibited limited effectiveness against DNA viruses, several showed significant inhibitory effects on retrovirus replication in cell cultures, highlighting their potential in treating retroviral infections such as HIV (Hocková et al., 2003).
Synthesis and Chemical Transformations
Several studies have focused on the synthesis and transformation of 5-Bromo-2-ethoxypyrimidine for diverse applications. Ismail et al. (2002) reported on the synthesis of ethoxy-substituted 5-(perfluoroalkyl)pyrimidines, starting from 5-bromo-2-ethoxypyrimidine, demonstrating its utility in creating complex pyrimidine derivatives (Ismail, Zoorob, & Strekowski, 2002). Similarly, Schwab et al. (2002) developed efficient syntheses for 5-brominated bipyridines and bipyrimidines, using 5-bromo derivatives as intermediates, useful in the preparation of metal-complexing molecular rods (Schwab, Fleischer, & Michl, 2002).
Application in Radiosensitization
5-Bromo-2-ethoxypyrimidine derivatives, particularly the halopyrimidines, have been studied for their potential in radiosensitization. Kinsella (1992) explored the use of halopyrimidines, including 5-bromo derivatives, as S-phase-specific radiosensitizers in cancer treatment. These compounds were found to have significant antiproliferative effects in various human tumors, indicating their potential utility in enhancing radiotherapy outcomes (Kinsella, 1992).
Pharmaceutical Synthesis
The compound has also been utilized in the synthesis of pharmaceuticals. Medina et al. (2006) discussed the conversion of 5-bromopyrimidines to 5-hydroxypyrimidines, a process vital for synthesizing certain pharmaceutical compounds (Medina, Henry, & Axten, 2006).
Safety and Hazards
5-Bromo-2-ethoxypyrimidine is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water in case of contact, and calling a poison center or doctor if unwell .
Zukünftige Richtungen
While the specific future directions for 5-Bromo-2-ethoxypyrimidine are not detailed in the retrieved sources, it is noted that this compound is provided to early discovery researchers as part of a collection of unique chemicals . Therefore, it is likely to continue being used in various research and development activities.
Eigenschaften
IUPAC Name |
5-bromo-2-ethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSREVHIXMTHFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586045 | |
| Record name | 5-Bromo-2-ethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-ethoxypyrimidine | |
CAS RN |
17758-11-1 | |
| Record name | 5-Bromo-2-ethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-ethoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-Bromo-2-ethoxypyrimidine in the synthesis of 5-(perfluoroalkyl)pyrimidines?
A: 5-Bromo-2-ethoxypyrimidine serves as a key starting material in the synthesis of 5-(perfluoroalkyl)pyrimidines []. The research demonstrates its reactivity with perfluoroalkyl iodides in the presence of copper bronze, leading to the formation of 5-perfluoroalkyl derivatives. This reaction highlights the versatility of 5-Bromo-2-ethoxypyrimidine as a building block in organic synthesis, particularly for introducing perfluoroalkyl groups into pyrimidine scaffolds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, 1-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-4-methyl-](/img/structure/B102214.png)









![Bis[2-(trimethylsilyloxy)ethyl] Ether](/img/structure/B102230.png)

